molecular formula C14H11Cl2N3OS B7736880 2-[(3,4-dichlorophenyl)methylsulfanyl]-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile

2-[(3,4-dichlorophenyl)methylsulfanyl]-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile

Cat. No.: B7736880
M. Wt: 340.2 g/mol
InChI Key: YVPRLZOQYQCTSU-UHFFFAOYSA-N
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Description

2-[(3,4-dichlorophenyl)methylsulfanyl]-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile is a complex organic compound that features a pyrimidine ring substituted with various functional groups

Preparation Methods

The synthesis of 2-[(3,4-dichlorophenyl)methylsulfanyl]-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3,4-dichlorophenylmethylsulfanyl intermediate, which is then reacted with ethyl-substituted pyrimidine derivatives under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atoms under suitable conditions. Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(3,4-dichlorophenyl)methylsulfanyl]-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may serve as a ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring and its substituents can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules, influencing their activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds to 2-[(3,4-dichlorophenyl)methylsulfanyl]-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile include other pyrimidine derivatives with different substituents. For example:

    2-[(3,4-dichlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole: This compound has a similar sulfanyl group but a different core structure.

    3,4-dichlorophenyl methyl sulfone: This compound shares the dichlorophenyl group but lacks the pyrimidine ring. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3OS/c1-2-12-9(6-17)13(20)19-14(18-12)21-7-8-3-4-10(15)11(16)5-8/h3-5H,2,7H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPRLZOQYQCTSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)N=C(N1)SCC2=CC(=C(C=C2)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=O)N=C(N1)SCC2=CC(=C(C=C2)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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